An In-Depth Technical Guide to the Structural Analysis of 4-Amino-5-methylpyridin-2-ol
An In-Depth Technical Guide to the Structural Analysis of 4-Amino-5-methylpyridin-2-ol
This guide provides a comprehensive technical overview of the structural analysis of 4-Amino-5-methylpyridin-2-ol, a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[1][2][][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the methodologies and theoretical frameworks required for the thorough characterization of this heterocyclic compound.
Introduction and Physicochemical Properties
4-Amino-5-methylpyridin-2-ol (CAS No. 95306-64-2) is a pyridine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[2][5][6] Its structure, featuring amino and hydroxyl functional groups, makes it a versatile building block in organic and medicinal chemistry.[][5] The compound typically appears as a white to off-white or light brown solid and exhibits significant alkalinity due to the presence of the amino group.[2][6][7]
A critical aspect of its structure is the potential for tautomerism, existing in equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. This characteristic influences its reactivity and spectroscopic properties. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptors (the nitrogen atom in the pyridine ring and the oxygen atom) dictates its intermolecular interactions and crystalline structure.
| Property | Value | Source |
| CAS Number | 95306-64-2 | [2] |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [2][5] |
| Appearance | White to off-white solid | [2][6] |
| Boiling Point | 291.0 ± 33.0 °C (760 Torr) | [2][7] |
| Density | 1.137 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2][7] |
| pKa | 11.90 ± 0.10 (Predicted) | [2][7] |
| Storage | 2-8°C, protected from light | [2][6] |
Synthesis and Purification
The primary synthetic route to 4-Amino-5-methylpyridin-2-ol involves the reaction of a substituted pyridine precursor. A common method is the hydrolysis of 2-chloro-4-amino-5-methylpyridine.[2][8] An industrial-scale synthesis often employs an autoclave-based methodology, reacting 2-chloro-4-amino-5-methylpyridine with potassium hydroxide in methanol at elevated temperatures and pressures.[][9] Another patented approach involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide over a platinum catalyst to yield 2-chloro-5-methyl-4-pyridinamine, which is then converted to the final product.[9][10]
Purification of the crude product can be achieved by precipitation from a solution, for instance, by the addition of a hydrochloric acid/methanol solution to an ethylene glycol solution of the crude material.[7][8]
Spectroscopic and Spectrometric Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of 4-Amino-5-methylpyridin-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of 4-Amino-5-methylpyridin-2-ol in solution.
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¹H NMR Spectroscopy : The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the methyl group, the aromatic protons on the pyridine ring, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern. For a related compound, 6-(2-Fluoropropyl)-4-methylpyridin-2-amine, the aromatic protons appear as singlets at δ 6.40 and 6.18 ppm, and the methyl group protons as a singlet at δ 2.19 ppm.[8]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms. The chemical shifts will differentiate between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbons of the pyridine ring. The carbon atom attached to the hydroxyl group is expected to be significantly downfield.
-
2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity between protons and carbons, confirming the overall structure.
Experimental Protocol for NMR Analysis:
-
Sample Preparation : Dissolve approximately 5-10 mg of 4-Amino-5-methylpyridin-2-ol in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can help in observing the exchangeable protons of the -NH₂ and -OH groups.
-
Data Acquisition : Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation : Process the raw data using appropriate software. Analyze the chemical shifts, integration, and coupling patterns to assign all signals and confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Electron Ionization (EI-MS) : This technique will likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 124.14. The fragmentation pattern can provide clues about the structure, with potential losses of small molecules like CO, HCN, or methyl radicals.
-
Electrospray Ionization (ESI-MS) : ESI is a softer ionization technique and is expected to show a strong protonated molecule [M+H]⁺ at m/z 125.15. Tandem mass spectrometry (MS/MS) of this ion can be used to study its fragmentation pathways, providing further structural confirmation.[11][12][13]
Experimental Protocol for ESI-MS Analysis:
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Infusion and Data Acquisition : Infuse the sample directly into the ESI source of a mass spectrometer. Acquire the full scan mass spectrum.
-
Tandem MS (MS/MS) : Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.
-
Data Analysis : Analyze the mass of the parent ion and the fragmentation pattern to confirm the molecular formula and structure.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy probes the functional groups present in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the fingerprint region, 1400-1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹). For the related compound 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹.[14]
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation : Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation : Assign the observed absorption bands to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring system will give rise to characteristic π→π* transitions. The presence of the amino and hydroxyl auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Time-dependent density functional theory (TD-DFT) calculations can be employed to predict and help interpret the experimental UV-Vis spectrum.[2] For 2-Amino-5-nitropyridine, a related compound, UV-Vis spectra have been reported.[15]
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable single crystals of 4-Amino-5-methylpyridin-2-ol would allow for the unambiguous determination of its three-dimensional structure and the predominant tautomeric form in the crystalline state.
Experimental Workflow for X-ray Crystallography:
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